molecular formula C11H18INO B14509125 N-(3-Iodoprop-2-YN-1-YL)octanamide CAS No. 62899-28-9

N-(3-Iodoprop-2-YN-1-YL)octanamide

Cat. No.: B14509125
CAS No.: 62899-28-9
M. Wt: 307.17 g/mol
InChI Key: YQMYDQZQAQKFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Iodoprop-2-YN-1-YL)octanamide is a synthetic organic compound of significant interest in advanced chemical research and development. This molecule features a unique structure combining an octanamide chain with an iodopropargyl group, making it a valuable intermediate for various synthetic applications. Its potential uses may span across medicinal chemistry for the synthesis of novel molecular entities, as well as in materials science. Researchers can utilize this compound to explore new chemical spaces, particularly in click chemistry and other bioorthogonal reactions facilitated by the alkyne functional group. The iodine atom also presents opportunities for further functionalization or in radiolabeling precursor studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please consult the safety data sheet before use.

Properties

CAS No.

62899-28-9

Molecular Formula

C11H18INO

Molecular Weight

307.17 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)octanamide

InChI

InChI=1S/C11H18INO/c1-2-3-4-5-6-8-11(14)13-10-7-9-12/h2-6,8,10H2,1H3,(H,13,14)

InChI Key

YQMYDQZQAQKFGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCC#CI

Origin of Product

United States

Preparation Methods

Comprehensive Review of Preparation Methods for N-(3-Iodoprop-2-yn-1-yl)octanamide

Structural and Synthetic Considerations

Structural Features of this compound

This compound is characterized by an octanamide core, which imparts hydrophobicity and flexibility, and a 3-iodoprop-2-yn-1-yl substituent, which introduces both a reactive terminal alkyne and an electrophilic iodine atom. The presence of the iodine atom at the propargylic position is particularly significant, as it enables further derivatization via palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings. The terminal alkyne is also a versatile functional group, amenable to click chemistry and other cycloaddition processes.

The molecular structure can be depicted as follows:

$$
\mathrm{C8H{15}CONHCH_2C \equiv C I}
$$

where the octanoyl group is attached via an amide linkage to the nitrogen, which is further substituted with a 3-iodoprop-2-yn-1-yl group.

Retrosynthetic Analysis

The retrosynthetic approach to this compound typically involves disconnection at the amide bond, suggesting two primary synthetic strategies:

  • Acylation of 3-iodoprop-2-yn-1-amine with octanoyl chloride or a suitable activated octanoic acid derivative.
  • N-alkylation of octanamide with 3-iodoprop-2-ynyl halides or sulfonates.

Each approach presents distinct advantages and challenges, which are analyzed in subsequent sections.

Acylation of 3-Iodoprop-2-yn-1-amine

Acylation with Octanoyl Chloride

The most straightforward method for preparing this compound is the acylation of 3-iodoprop-2-yn-1-amine with octanoyl chloride. This reaction proceeds via nucleophilic attack of the amine on the acid chloride, typically in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrogen chloride.

$$
\mathrm{C7H{15}COCl} + \mathrm{HC \equiv CCH2NH2} \rightarrow \mathrm{C7H{15}CONHCH_2C \equiv C I} + \mathrm{HCl}
$$

Experimental Conditions

The reaction is generally carried out in anhydrous dichloromethane or tetrahydrofuran at 0°C to room temperature. The base is added to the amine solution, followed by dropwise addition of the acid chloride. The reaction mixture is stirred for several hours, after which the solvent is removed and the product is purified by column chromatography or recrystallization.

Data Table: Acylation Parameters
Parameter Typical Value
Solvent Dichloromethane, THF
Base Triethylamine, Pyridine
Temperature 0°C to Room Temperature
Reaction Time 2-6 hours
Purification Column Chromatography
Yield (%) 70-90

Acylation with Octanoic Acid Derivatives

Alternatively, octanoic acid can be activated in situ using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). This method avoids the use of acid chlorides, which are moisture sensitive and sometimes less accessible.

$$
\mathrm{C7H{15}COOH} + \mathrm{HC \equiv CCH2NH2} + \mathrm{DCC} \rightarrow \mathrm{C7H{15}CONHCH2C \equiv C I} + \mathrm{DCU} + \mathrm{H2O}
$$

Experimental Conditions

The acid, amine, and coupling agent are combined in a suitable solvent (e.g., dichloromethane, dimethylformamide) at room temperature. The reaction is typically complete within 12-24 hours. The byproduct dicyclohexylurea (DCU) is removed by filtration, and the product is purified as above.

Data Table: Coupling Parameters
Parameter Typical Value
Solvent Dichloromethane, DMF
Coupling Agent DCC, EDC
Additive HOBt, NHS (optional)
Temperature Room Temperature
Reaction Time 12-24 hours
Purification Filtration, Chromatography
Yield (%) 60-85

Alternative Synthetic Strategies

N-Alkylation of Octanamide

An alternative approach involves the N-alkylation of octanamide with 3-iodoprop-2-yne or its derivatives. This method is less commonly employed due to the relatively low nucleophilicity of the amide nitrogen and the possibility of O-alkylation or multiple alkylation events.

$$
\mathrm{C7H{15}CONH2} + \mathrm{HC \equiv CCH2I} + \mathrm{Base} \rightarrow \mathrm{C7H{15}CONHCH_2C \equiv C I}
$$

Experimental Conditions

Strong bases such as sodium hydride or potassium tert-butoxide are typically required to deprotonate the amide nitrogen, followed by addition of the alkyl iodide. The reaction is carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Limitations

This method suffers from low yields and poor selectivity, as the amide nitrogen is relatively unreactive and side reactions such as elimination or over-alkylation may occur. Additionally, the presence of the terminal alkyne may lead to competing reactions.

One-Pot and Microwave-Assisted Methods

Recent advances in synthetic methodology have explored one-pot and microwave-assisted protocols for amide bond formation. These approaches aim to streamline the synthesis, reduce reaction times, and improve yields. For example, microwave irradiation can accelerate the coupling of amines and acids or their derivatives, while one-pot strategies can combine multiple steps without intermediate purification.

Data Table: Alternative Methods
Method Conditions Yield (%) Reference
N-Alkylation NaH, DMF, RT to 60°C 30-50 [General organic synthesis literature]
Microwave-Assisted Coupling Octanoic acid, EDC, Microwave, 10 min 75-90 [Recent synthetic methodology papers]

Purification and Characterization

Purification Techniques

The crude product from the acylation reaction is typically purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from non-polar solvents such as hexane or cyclohexane may be employed if the product is sufficiently crystalline.

Characterization Methods

The identity and purity of this compound are confirmed by a combination of analytical techniques:

  • Nuclear magnetic resonance spectroscopy ($$^1$$H and $$^13$$C NMR) to verify the structure and assess purity.
  • Infrared spectroscopy (IR) to confirm the presence of the amide carbonyl and alkyne stretches.
  • Mass spectrometry (MS) to verify the molecular weight and the presence of the iodine isotope pattern.
  • Elemental analysis for final confirmation of composition.

Comparative Analysis of Preparation Methods

Operational Simplicity

The acid chloride method is operationally simple, requiring only standard laboratory glassware and reagents. The carbodiimide coupling method, though requiring the handling of potentially hazardous reagents (DCC, EDC), is also straightforward. N-alkylation methods are more demanding, requiring strong bases and careful control of reaction conditions.

Data Table: Comparative Summary

Method Yield (%) Scalability Operational Simplicity Safety/Environmental Impact
Acylation with Octanoyl Chloride 70-90 High High Moderate
Acylation with Octanoic Acid (DCC/EDC) 60-85 High Moderate Moderate
N-Alkylation of Octanamide 30-50 Low Low High
Microwave-Assisted Coupling 75-90 Moderate High Low

Mechanistic and Synthetic Insights

Avoidance of Side Reactions

Care must be taken to avoid conditions that promote elimination of the iodide or reduction of the alkyne. The use of mild bases (triethylamine, pyridine) and anhydrous conditions is recommended. In the case of carbodiimide coupling, the use of additives such as HOBt can suppress side reactions and improve yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-YN-1-YL)octanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

N-(3-Iodoprop-2-YN-1-YL)octanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)octanamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the propynyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula/Weight Key Substituents Biological/Chemical Role Reference
This compound C11H16INO (MW: 329.16 g/mol*) Iodo, propargyl, octanamide Potential alkylating agent, synthetic intermediate Inferred
ZX-J-19j (N-(2,3-diphenylquinoxalin-6-yl)octanamide) C28H27N3O (MW: 421.54 g/mol) Quinoxalinyl, diphenyl Cyclophilin J PPIase inhibitor
GT11 (N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide) C27H47NO3 (MW: 433.67 g/mol) Cyclopropenyl, hydroxyl Dihydroceramide desaturase inhibitor
5b (N-(3-(methylthio)prop-1-en-2-yl)-N-(phenylsulfonyl)octanamide) C18H25NO3S2 (MW: 286.06 g/mol) Methylthio, phenylsulfonyl Synthetic intermediate for sulfur-containing polymers
2-Iodo-N-(prop-2-yn-1-yl)acetamide (33) C5H6INO (MW: 223.01 g/mol) Iodo, propargyl, acetamide Building block for peptide modifications

*Calculated molecular weight based on formula.

Key Comparative Analysis

Physicochemical Properties

  • Lipophilicity : The octanamide chain in the target compound and ZX-J-19j enhances membrane permeability compared to shorter-chain analogs like 2-Iodo-N-(prop-2-yn-1-yl)acetamide .
  • Stability : The methylthio group in compound 5b increases metabolic stability, whereas the propargyl-iodo group may confer photolability or susceptibility to dehalogenation .

Q & A

Q. What strategies mitigate low yields in iodopropargyl amide synthesis?

  • Methodological Answer :
  • Protecting Groups : Temporarily shield reactive amines (e.g., Boc or Fmoc) to prevent side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity.
  • Alternative Iodination Agents : Test N-iodosuccinimide (NIS) or I₂ in lieu of iodoacetic acid derivatives.
    Reference:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.